![molecular formula C11H7N3O B2499020 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile CAS No. 52240-08-1](/img/structure/B2499020.png)
3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of dihydropyridazin-3-yl benzonitrile derivatives often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, a series of potent phosphodiesterase inhibitors, related to the dihydropyridazinone structure, were synthesized through a process highlighting the importance of planar topology and the presence of electronegative centers for activity (Coates et al., 1990). Another study focused on the radiosynthesis of an 18F-labeled compound for imaging purposes, demonstrating the intricate steps involved in introducing radioactive isotopes into the dihydropyridazin-3-yl benzonitrile framework (Yuan et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile derivatives can be characterized using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For instance, crystallographic analysis of related compounds reveals coplanar arrangements between benzonitrile and hydrazinyl groups, which are crucial for their biological activity and intermolecular interactions (Çolak et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile derivatives enables their participation in various organic reactions, including cyclization, coupling, and substitution reactions. These reactions allow for the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. For example, new 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives were synthesized and evaluated for their anti-inflammatory activity, showcasing the chemical versatility of the dihydropyridazinone scaffold (Boukharsa et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis and Biological Evaluation 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile and its derivatives have been a subject of synthesis and biological evaluation. For example, a series of novel O-substituted derivatives of 2-benzyl-6-hydroxypyridazin-3(2H)-one were prepared, leading to compounds with combinations of pyridazine and 1,3,4-oxadiazole rings, among other structures. These synthetic approaches offer a platform for exploring the biological activities and potential applications of these compounds in various fields (Shainova et al., 2019).
Regioselective Condensation and Heterocycle Formation Regioselective condensation techniques involving 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile have been explored for the synthesis of fused O- and N-heterocycles. This showcases the compound's versatility in forming complex molecular structures and its potential utility in the development of new pharmaceuticals or materials (Abdou et al., 2005).
Analytical and Structural Studies
Crystal Structures and Hirshfeld Surface Analyses The crystal structures of derivatives of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile have been determined, and Hirshfeld surface analyses were used to understand the intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds and their potential applications in various fields (Dadou et al., 2019).
Radiochemistry and Imaging Applications
Radiosynthesis for Imaging Compounds related to 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile have been utilized in radiosynthesis for positron emission tomography (PET) imaging, specifically targeting AMPA receptors. This application highlights the potential of these compounds in biomedical imaging and neurology research (Yuan et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-(6-oxo-1H-pyridazin-3-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-7-8-2-1-3-9(6-8)10-4-5-11(15)14-13-10/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFIYPRKBSENAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNC(=O)C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.